molecular formula C19H20ClN5O3 B2664838 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide CAS No. 1005292-57-8

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide

Cat. No.: B2664838
CAS No.: 1005292-57-8
M. Wt: 401.85
InChI Key: MGYJJJBSHLYZDO-UHFFFAOYSA-N
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Description

The compound N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide features a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at the N1 position. A methylene bridge links this heterocycle to a 3,4-diethoxybenzamide moiety. This structural framework is commonly explored in medicinal chemistry for applications such as enzyme inhibition or anticancer agents .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O3/c1-3-27-16-10-5-13(11-17(16)28-4-2)19(26)21-12-18-22-23-24-25(18)15-8-6-14(20)7-9-15/h5-11H,3-4,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYJJJBSHLYZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole to Benzamide: The tetrazole derivative is then reacted with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.

    Pharmaceuticals: It is explored as a potential therapeutic agent for various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetrazole Cores

(a) N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide ()
  • Molecular Formula : C₁₆H₂₀ClN₅O
  • Key Features: Shares the 1-(4-chlorophenyl)-tetrazole core but replaces the diethoxybenzamide with a cyclohexylacetamide group. Activity: While specific biological data are unavailable, the cyclohexyl moiety may enhance membrane permeability in hydrophobic environments .
(b) 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide ()
  • Key Features: Replaces the 4-chlorophenyl group with a cyclohexyl substituent on the tetrazole. Incorporates a hydroxamic acid (N-hydroxybenzamide) group, a known motif for histone deacetylase (HDAC) inhibition. Activity: Demonstrates isoform-selective HDAC inhibition, suggesting that the benzamide-hydroxamate hybrid structure is critical for targeting epigenetic enzymes .

Analogs with Triazole Cores ()

(a) 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ()
  • Key Features :
    • Replaces the tetrazole with a 1,2,3-triazole ring.
    • The trifluoromethyl group enhances metabolic stability and electronegativity.
    • Activity : Exhibits potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells, attributed to its carboxylic acid group, which may mimic enzyme substrates .
(b) N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclamide ()
  • Key Features :
    • Uses a 1,2,4-triazole core with pyrimidinyl and methylsulfonyl substituents.
    • Activity : Functions as a pesticide, highlighting how heterocyclic substituents (e.g., pyrimidine) dictate biological target specificity .

Key Research Findings

  • Tetrazole vs. Triazole Cores : Tetrazoles (5-membered, 4N+1C) exhibit greater metabolic stability compared to triazoles (5-membered, 3N+2C), making them preferable for drug design .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance receptor-binding affinity in anticancer agents .
    • Hydrophilic groups (e.g., diethoxybenzamide) improve aqueous solubility, whereas cyclohexyl groups favor blood-brain barrier penetration .
  • Biological Target Specificity : The hydroxamic acid group in ’s compound enables HDAC binding, while methylsulfonyl-pyrimidine in shifts activity toward pesticidal targets .

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-diethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H18_{18}ClN5_5O2_2
  • Molecular Weight : 349.72 g/mol
  • CAS Number : 897615-32-6

Research indicates that compounds with similar structures often exhibit various biological activities, particularly as kinase inhibitors. The tetrazole ring and the 4-chlorophenyl group are critical for enhancing the compound's pharmacological properties.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance:

  • Inhibition of Glioblastoma Growth : A study on structurally similar compounds demonstrated that certain derivatives exhibited significant inhibitory effects on glioblastoma cell lines, specifically through the inhibition of the AKT signaling pathway, which is crucial in cancer proliferation and survival .
  • Selectivity Against Cancer Cells : Compounds similar to this compound have shown reduced cytotoxicity towards non-cancerous cells while effectively inhibiting cancer cell growth .

Kinase Inhibition

Research conducted on related tetrazole derivatives demonstrated their ability to inhibit key kinases involved in oncogenic signaling:

CompoundTarget KinaseIC50 (µM)
Compound 4jAKT2/PKBβ12
Compound 4jAKT1/PKBα14

These findings suggest that this compound may also possess similar kinase inhibitory properties .

Study 1: Antitumor Activity

In a study evaluating a series of tetrazole derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models. The mechanism was attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Study 2: In Vitro Efficacy

Another investigation focused on the in vitro efficacy of related compounds against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly at low micromolar concentrations while sparing healthy cells .

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